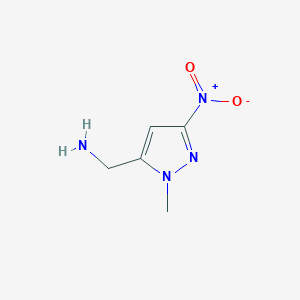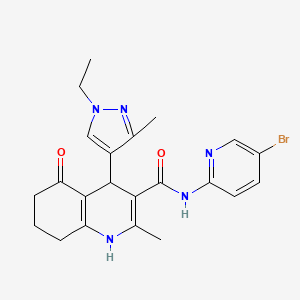![molecular formula C11H19N3O B10907518 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)
1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a 1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-bromoethyl)piperazine with 5-(propan-2-yl)-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated derivatives in the presence of nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced forms of the original compound with hydrogenated oxazole rings.
Substitution: Piperazine derivatives with substituted nucleophiles.
Scientific Research Applications
1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperidine
- 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}morpholine
- 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}pyrrolidine
Comparison: 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine is unique due to its specific combination of the piperazine and oxazole rings. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the piperazine ring provides flexibility and the potential for hydrogen bonding, while the oxazole ring contributes to the compound’s aromaticity and electronic properties .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C11H19N3O/c1-9(2)11-7-10(13-15-11)8-14-5-3-12-4-6-14/h7,9,12H,3-6,8H2,1-2H3 |
InChI Key |
QGIRNUPQMZDLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B10907437.png)
![2-iodo-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B10907454.png)

amino]-5-oxopentanoic acid](/img/structure/B10907468.png)

![(16E)-16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10907477.png)
![4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B10907485.png)
![6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10907488.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B10907493.png)
![N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907498.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B10907505.png)
![N-(2,5-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907509.png)

